molecular formula C6H4BrN3O B6239292 2-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2751615-58-2

2-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6239292
CAS No.: 2751615-58-2
M. Wt: 214.02 g/mol
InChI Key: RPPXDSVXRPKHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a brominated heterocyclic compound featuring a fused pyrazole-pyrazinone scaffold. Its structure includes a bromine substituent at the 2-position of the pyrazole ring, which influences electronic properties and steric interactions.

Properties

IUPAC Name

2-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-5-3-4-6(11)8-1-2-10(4)9-5/h1-3H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPXDSVXRPKHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors. For example, starting from a pyrazole derivative and a suitable nitrile, cyclization can be induced under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 2 serves as a reactive site for nucleophilic substitution. Electron-withdrawing groups (e.g., carbonyl, nitrile) enhance the leaving group’s ability, enabling efficient displacement by nucleophiles such as amines or hydrides under basic conditions .

Electrophilic substitution also occurs at position 3, facilitated by the ring’s electronic environment. For example, reactions with silylformamidine yield substituted derivatives via carbene insertion into C–H bonds. Substituents like electron-accepting groups (e.g., methoxycarbonyl) accelerate these reactions, while electron-donating groups (e.g., methoxy) slow them down .

Reaction Conditions and Reagents

Key reactions and their parameters are summarized in the table below:

Reaction Type Reagents/Conditions Yield Key Observations
Nucleophilic Substitution Nucleophiles (e.g., amines), base (e.g., NaH)HighAccelerated by electron-withdrawing groups
Electrophilic Substitution Silylformamidine, room temp (4 days) or heat (70–90°C, 10 h)>90%Electron-accepting groups enhance reactivity
Bromination NBS, dichloromethane, room tempHighSelective bromination at position 2
Cyclocondensation β-ketoester, hydrazine, acidic conditionsVariableForms fused heterocycles (e.g., pyrazolo-pyrimidine)

Functionalization and Derivatives

The compound undergoes functionalization at position 7, where the most acidic C–H bond resides. For instance, hydrolysis of aminals derived from silylformamidine reactions yields aldehydes, while nucleophilic substitution may occur concomitantly .

Polyhalogenation is also feasible, with iodination of brominated precursors producing derivatives like 2-bromo-4-iodopyrazolo[1,5-a]pyrazine . These transformations highlight the compound’s adaptability in medicinal chemistry for targeted biological activity.

Stability and Handling

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C6_6H4_4BrN3_3O
  • SMILES : C1=CN2C(=CC(=N2)Br)C(=O)N1
  • InChIKey : RPPXDSVXRPKHNV-UHFFFAOYSA-N

The compound features a unique structure characterized by a bromine atom and a pyrazolo[1,5-a]pyrazin core, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug development. Notable applications include:

  • Cancer Treatment : Studies have shown that derivatives of pyrazolo[1,5-a]pyrazin-4-one exhibit inhibitory effects on the growth of cancer cell lines such as A549 and H322 .
  • Kinase Inhibition : It has been identified as a potential inhibitor of protein kinases involved in cancer signaling pathways .

Material Science

2-Bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one's unique electronic properties make it suitable for:

  • Organic Electronics : Its structural features allow it to be utilized in the development of organic semiconductors and optoelectronic devices.

Biological Studies

The compound serves as a probe in biochemical assays to study:

  • Enzyme Activity : It can interact with various enzymes, providing insights into their mechanisms and roles in biological systems.

Case Studies and Findings

  • Inhibition Studies : Research indicates that pyrazolo derivatives can inhibit specific kinases associated with cancer progression. For instance, compounds derived from this compound showed significant activity against AXL and c-MET kinases .
  • Pharmacological Profiles : Various studies have documented the broad pharmacological activities of pyrazole derivatives, including anti-inflammatory and antibacterial properties .
  • Synthesis Innovations : Novel synthetic routes have been developed to improve yields and reduce reaction times for producing pyrazolo derivatives .

Mechanism of Action

The mechanism by which 2-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

Key structural analogs and their effects on mGlu5 activity are summarized below:

Table 1: Substituent Effects on mGlu5 Potency and Selectivity
Compound Substituent/Modification mGlu5 EC50 (nM) mGlu3 Ant. EC50 (nM) Selectivity (mGlu5/mGlu3) Key Findings
4c 4-F-phenyl (eastern aryl) <100 N/A N/A Para-substitution preferred; high potency and efficacy
4k 5-F-pyridyl (eastern aryl) <100 >3390 >34-fold Improved selectivity; antipsychotic effects in rats
4x –O–CH2– linker (vs. –CH2–O– in 4c) ~250 >3390 ~14-fold Reduced mGlu5 potency but enhanced selectivity
4z –CH(CH3)–O– linker >10,000 N/A N/A >100-fold loss in potency due to steric hindrance
20 Homopiperazinone (enlarged core) ~300 540 ~1.8-fold Slight potency loss but modest selectivity gain
21a Pyrazole → triazole >10,000 N/A N/A Severe activity loss due to altered hydrogen bonding
Key Observations:
  • Bromine at the 2-position may enhance steric effects compared to 3-bromo or non-halogenated derivatives .
  • Linker Flexibility : Replacing –CH2–O– with –O–CH2– (4x) reduced mGlu5 potency by ~2.5-fold but improved selectivity over mGlu3, critical for minimizing off-target CNS toxicity .
  • Ring Expansion: Enlarging the core to homopiperazinone (20) slightly reduced potency, suggesting optimal activity requires the pyrazolo-pyrazinone scaffold .

Selectivity and Toxicity Profiles

  • 4k vs. 4x : Both exhibit >20-fold selectivity for mGlu5 over mGlu3, with 4k showing superior potency (EC50 <100 nM) and in vivo efficacy in reversing amphetamine-induced hyperlocomotion (AHL) .
  • Toxicity : Compounds with high mGlu5 efficacy (e.g., 4k at 75–600 mg/kg) induced dose-dependent CNS side effects (tremors, compulsive behavior) and mortality at high doses, highlighting the narrow therapeutic window .

Physicochemical and Pharmacokinetic Properties

  • cLogP : Derivatives like 4k (cLogP ~2.5) and 4x (cLogP ~2.8) exhibit favorable blood-brain barrier penetration, essential for CNS targets .
  • Metabolic Stability: Limited data are available for 2-bromo derivatives, but 4k showed moderate clearance in rats, supporting further preclinical development .

Comparison with Non-Brominated Analogs

  • Methyl Derivatives : 6-Methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CID 126694545) lacks bromine but retains a compact structure, though its activity is unreported .

Biological Activity

2-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

  • Molecular Formula : C₆H₄BrN₃O
  • SMILES : C1=CN2C(=CC(=N2)Br)C(=O)N1
  • InChI : InChI=1S/C6H4BrN3O/c7-5-3-4-6(11)8-1-2-10(4)9-5/h1-3H,(H,8,11)

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+213.96105137.9
[M+Na]+235.94299142.4
[M+NH₄]+230.98759142.0
[M+K]+251.91693144.0
[M-H]-211.94649136.6

Research indicates that pyrazolo[1,5-a]pyrazine derivatives, including this compound, may interact with various biological targets such as enzymes and receptors involved in cellular processes. Specific attention has been given to their potential to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Pharmacological Properties

  • Antimicrobial Activity :
    • In vitro studies have shown that pyrazolo derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis .
  • Antioxidant Activity :
    • The compound has been associated with antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
  • Cytotoxic Effects :
    • Preliminary studies suggest cytotoxic activity against cancer cell lines, indicating potential applications in oncology .

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL, showcasing their potential as effective antimicrobial agents .

Study on Cytotoxicity

Research involving the assessment of cytotoxic effects of pyrazolo compounds highlighted that derivatives similar to this compound exhibited significant cytotoxicity against human cancer cell lines in dose-dependent assays .

Q & A

Basic Synthesis and Key Intermediates

Q: What synthetic routes are commonly employed to prepare 2-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, and what intermediates are critical? A: The synthesis typically involves multi-step protocols:

  • Step 1: Conversion of a pyrazole precursor (e.g., 5-hydroxy ester) to a diketone intermediate via reaction with diethyl carbonate .
  • Step 2: Cyclization with hydrazine to form the pyrazole core, followed by regioselective N-alkylation to isolate isomers (e.g., 7a and 7b) .
  • Step 3: Boc deprotection and intramolecular lactamization under basic conditions to yield the bicyclic scaffold .
  • Final Functionalization: Copper- or palladium-mediated coupling (e.g., Goldberg or Buchwald-Hartwig) introduces the bromo substituent .
    Key Intermediates: Diketone 6, pyrazole 7a/b, and lactam 9 are pivotal for structural control .

Structural Confirmation Techniques

Q: Which spectroscopic and analytical methods validate the structure of this compound? A:

  • NMR: 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HSQC) confirm regiochemistry and substituent positions .
  • HRMS: Validates molecular weight and halogen (Br) incorporation .
  • X-ray Crystallography: Resolves ambiguous regiochemistry in complex derivatives (e.g., para vs. meta substitution in aryl groups) .

In Vitro Pharmacological Assays

Q: How is the compound evaluated for mGlu5 receptor positive allosteric modulator (PAM) activity? A:

  • Cell-Based Assays: CHO or HEK293 cells expressing human mGlu5 receptors are treated with the compound, and intracellular calcium flux is measured via FLIPR. EC50_{50} values are calculated from glutamate concentration-response curves (CRC) .
  • Selectivity Screening: Profiling against GPCRs, ion channels, and transporters (e.g., CEREP panel) ensures target specificity .

Advanced SAR and Substituent Effects

Q: How do substituents at the 2- and 7-positions influence mGlu5 PAM activity? A:

  • Position 2 (Bromo): Enhances electrophilicity for cross-coupling reactions, enabling diversification (e.g., Suzuki coupling for aryl/heteroaryl groups) .
  • Position 7 (Aryl Groups): Para-fluorophenyl groups (e.g., in 4c) improve potency (EC50_{50} <10 µM) compared to ortho/meta analogs. Pyridine substitution retains activity but reduces solubility .
  • Spacer Modifications: Replacing –O– with –CH2_2– spacers alters conformational flexibility, impacting receptor binding .

Addressing In Vitro-In Vivo Efficacy Discrepancies

Q: Why might a compound with high in vitro potency fail to show efficacy in vivo? A:

  • Case Study (4k): Despite achieving unbound brain concentrations >EC50_{50} (e.g., 4k: 3.2 µM in brain vs. EC50_{50} 0.8 µM), low PAM "efficacy" (fold-shift in CRC) limits functional modulation .
  • Mitigation Strategies: Optimize pharmacokinetic parameters (e.g., AUC, t1/2t_{1/2}) and assess target engagement via PET ligands .

Preliminary Toxicity Assessment

Q: What assays evaluate the compound's safety profile? A:

  • Genotoxicity: AMES test (bacterial reverse mutation) and micronucleus assays .
  • Cytotoxicity: High-content screening (HCS) in hepatocytes or neuronal cells .
  • Cardiovascular Risk: hERG channel inhibition assays and telemetry in rodents .

PK/PD Study Design

Q: How to correlate pharmacokinetics with pharmacodynamics for this scaffold? A:

  • Dose Escalation: Administer oral doses (e.g., 3–100 mg/kg) in rodents, measuring plasma CmaxC_{\text{max}}, t1/2t_{1/2}, and brain penetration .
  • Biomarker Integration: Monitor mGlu5-dependent behaviors (e.g., amphetamine-induced hyperlocomotion reversal) to establish exposure-response relationships .

Comparison with Clinical Candidates

Q: How does this compound compare to VU0409551/JNJ-46778212? A:

  • Structural Differences: VU0409551 contains an endocyclic amide vs. the bromo-pyrazolo core here, improving metabolic stability .
  • Efficacy: VU0409551 shows higher fold-shift in CRC (e.g., 10x vs. 4k’s 3x), translating to better in vivo reversal of cognitive deficits .

SAR-Driven Optimization Strategies

Q: What structural modifications improve potency and brain exposure? A:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., –CF3_3) to enhance solubility without sacrificing permeability .
  • Metabolic Stability: Replace labile esters with heterocycles (e.g., pyridines) to reduce CYP450 clearance .

Mechanistic Profiling Techniques

Q: How is the compound’s receptor interaction characterized? A:

  • Schild Analysis: Determines if the compound shifts glutamate CRC non-competitively, confirming PAM mechanism .
  • Cryo-EM/X-ray: Resolves binding modes in mGlu5 transmembrane domains (applied to analogs in related studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.